7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one
Description
7-Hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted at positions 4, 7, and 6. The 8-position features a morpholine ring modified with a phenyl group, which may influence pharmacological properties through steric and electronic effects.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propylchromen-2-one |
InChI |
InChI=1S/C23H25NO4/c1-2-6-17-13-22(26)28-23-18(17)9-10-20(25)19(23)14-24-11-12-27-21(15-24)16-7-4-3-5-8-16/h3-5,7-10,13,21,25H,2,6,11-12,14-15H2,1H3 |
InChI Key |
IJILDIGSASOXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCOC(C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one typically involves the condensation of 7-hydroxycoumarin with a suitable aldehyde or ketone in the presence of a base. One common method is the Knoevenagel condensation, where 7-hydroxycoumarin is reacted with an aldehyde in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using different catalysts, solvents, and reaction temperatures. The Pechmann condensation method, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts, can also be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The phenylmorpholinyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives of the chromenone ring.
Scientific Research Applications
7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, affecting their function. The phenylmorpholinyl group can interact with enzymes and receptors, modulating their activity. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in the Amine Substituent
a) 7-Hydroxy-8-[(4-Methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one
- Key Differences : Replaces the 2-phenylmorpholinyl group with a 4-methylpiperidinyl moiety.
- Impact: Polarity: Morpholine contains an oxygen atom, increasing polarity compared to piperidine. This may affect solubility and membrane permeability .
- Molecular Weight : 315.41 (identical to the target compound due to similar substituent sizes) .
b) 7-Hydroxy-8-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)-3-(4-hydroxyphenyl)-4H-chromen-4-one
- Key Differences : Features a piperazine ring with a hydroxyethyl group and a 4-hydroxyphenyl substituent.
- Impact :
Substituent Effects at the 4-Position
a) 4-Phenyl Derivatives (e.g., 7-Hydroxy-4-phenyl-2H-chromen-2-one)
- Synthesis: Produced via FeCl₃-catalyzed reactions of phenols and ethyl phenylpropiolate .
- Impact: Steric Effects: The bulky phenyl group at position 4 may hinder rotation, altering binding pocket compatibility.
b) 4-Methyl Derivatives (e.g., 7-Hydroxy-4-methylcoumarin Schiff Bases)
- Biological Activity : Demonstrated selective cytotoxicity against pancreatic (CFPAC-1) and cervical (HeLa) cancer cells, with MIC values as low as 0.0194 µmol/cm³ against Staphylococcus aureus .
- Comparison : The 4-propyl group in the target compound may extend half-life due to increased lipophilicity but reduce solubility .
Functional Group Modifications at the 7- and 8-Positions
a) 8-Chloro Derivatives (e.g., 8-Chloro-7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one)
- Synthesis: Prepared using 2-chlororesorcinol and ethyl aroylacetate in sulfuric acid .
b) 8-Methoxy Derivatives (e.g., 7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one)
Physicochemical Properties
Biological Activity
7-Hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one, a derivative of the chromene family, exhibits significant biological activity, particularly in the realms of anticancer and enzyme inhibition. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.
Structure and Properties
The molecular structure of 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 299.38 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has indicated that derivatives of the chromene scaffold, including 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one, possess potent anticancer properties. A study highlighted that certain chromene derivatives selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are crucial targets in cancer therapy. The compound exhibited low micromolar concentrations for effective inhibition, with Ki values around 0.53 µM for CA IX and 0.47 µM for CA XII .
Enzyme Inhibition
The compound's ability to inhibit carbonic anhydrases is particularly noteworthy. Inhibitory studies showed that the compound selectively targets isoforms associated with tumors while sparing other isoforms, which is beneficial for reducing side effects in cancer treatments. The selectivity profile was significantly better than that of traditional inhibitors like acetazolamide .
Case Studies
-
Study on Anticancer Efficacy
- Objective: To evaluate the anticancer activity of chromene derivatives.
- Methodology: In vitro assays were conducted on various cancer cell lines.
- Findings: The compound demonstrated a significant reduction in cell viability in cancer cells compared to normal cells, suggesting its potential as a therapeutic agent.
-
Enzyme Selectivity Research
- Objective: To assess the selectivity of 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one against different carbonic anhydrase isoforms.
- Methodology: Enzyme inhibition assays were performed using recombinant CA isoforms.
- Results: The compound showed preferential inhibition towards CA IX and XII with minimal activity against CA I and II, indicating its potential as a targeted therapy for hypoxic tumors .
Structure-Activity Relationship (SAR)
The biological activity of 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one is influenced by its structural components. Modifications at specific positions on the chromene ring can enhance or reduce its inhibitory potency against target enzymes. For instance, substituents at position 7 have been shown to significantly affect the selectivity and efficacy against carbonic anhydrases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
